molecular formula C9H12N2O3 B1438593 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 1038375-57-3

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid

Cat. No.: B1438593
CAS No.: 1038375-57-3
M. Wt: 196.2 g/mol
InChI Key: JMQSOGUMAKKGMT-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid is a chemical compound with the molecular formula C9H12N2O3. It is characterized by the presence of a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. For instance, amidoximes can react with isatoic anhydrides in the presence of sodium hydroxide and dimethyl sulfoxide at ambient temperature to yield the desired oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted oxadiazoles, reduced heterocycles, and functionalized butanoic acid derivatives. These products can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications .

Scientific Research Applications

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid include other oxadiazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is the presence of the cyclopropyl group. This group imparts unique steric and electronic properties to the molecule, potentially enhancing its biological activity and stability. The cyclopropyl group can also influence the compound’s interaction with molecular targets, making it a valuable scaffold for drug design .

Properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-8(13)3-1-2-7-10-9(11-14-7)6-4-5-6/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQSOGUMAKKGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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